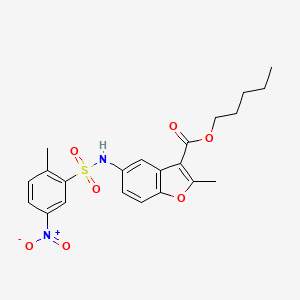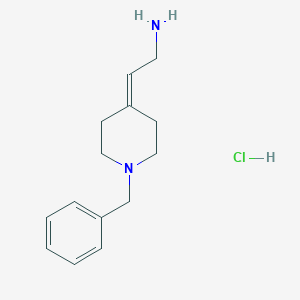
2-(2-Methoxyethyl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Methoxyethyl)oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C7H9NO4 . It is used for research purposes. It has been used as a reactant for the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors .
Synthesis Analysis
The synthesis of oxazolines, which includes “this compound”, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazole ring with a methoxyethyl group at the 2-position and a carboxylic acid group at the 4-position .Chemical Reactions Analysis
Oxazole, the core structure of “this compound”, is a key intermediate in the synthesis of new chemical entities in medicinal chemistry . It has been used in reactions such as Pd-catalyzed decarboxylative C-H cross-coupling .科学的研究の応用
Synthesis of Macrolides and Other Compounds : Oxazoles, including those similar to 2-(2-Methoxyethyl)oxazole-4-carboxylic acid, can be used as precursors in the synthesis of various macrolides, a class of natural products with significant biological activity. For example, photooxygenation of oxazoles has been utilized for synthesizing compounds like recifeiolide and curvularin, which have potential applications in drug development (Wasserman et al., 1981).
Material Science and Chemistry : Oxazole derivatives have been studied for their potential in material science. For example, the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene has been explored, leading to insights into molecular structures that can be applied in the design of new materials (Ibata et al., 1992).
Peptide Synthesis : Oxazoles have been identified as reactive intermediates in peptide synthesis. The first crystal structures of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids have been studied, providing valuable information for the development of new methods in peptide synthesis (Crisma et al., 1997).
Catalysis and Synthesis of Oxazoles : Research into the synthesis of 2,4-disubstituted oxazoles using gold catalysis has been conducted, showcasing the versatility of oxazole compounds in organic synthesis (Luo et al., 2012).
Development of Fluorescent Probes : Oxazole derivatives have been investigated for their potential in developing novel fluorescence probes. For instance, the study of derivatives of 6-methoxyanthracene-2-carboxylic acid has revealed properties useful for creating sensors and imaging agents (Ihmels et al., 2000).
Corrosion Inhibition : Some oxazole derivatives have been examined for their role in corrosion inhibition, particularly in protecting metals like steel in acidic environments. This application is crucial in industrial processes and materials preservation (Bentiss et al., 2009).
将来の方向性
The future directions of “2-(2-Methoxyethyl)oxazole-4-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . As oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities, there is potential for the development of new pharmaceutical compounds .
特性
IUPAC Name |
2-(2-methoxyethyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-11-3-2-6-8-5(4-12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACBFPDZDYZRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2837211.png)
![N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B2837212.png)
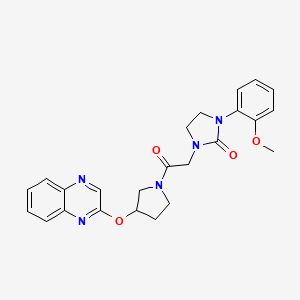
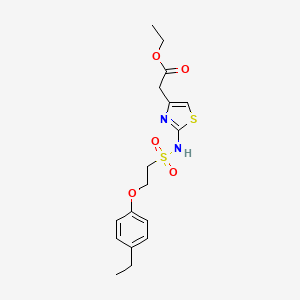
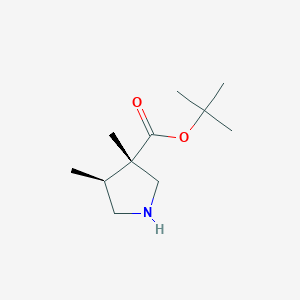


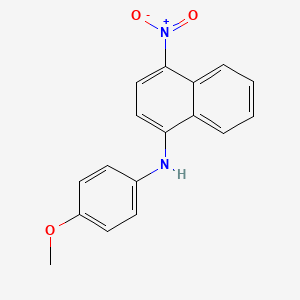

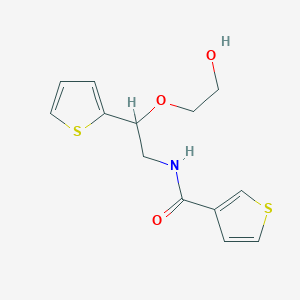
![N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2837227.png)
